molecular formula C11H15N B039533 6-Isopropylindoline CAS No. 122299-59-6

6-Isopropylindoline

Cat. No. B039533
CAS RN: 122299-59-6
M. Wt: 161.24 g/mol
InChI Key: QZEQZIPFKWYJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropylindoline is a chemical compound that belongs to the indoline family. It has a molecular formula of C11H15N and a molecular weight of 161.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 6-isopropylindoline is not fully understood. However, it is believed to act on various molecular targets in the central nervous system, including dopamine receptors, acetylcholine receptors, and N-methyl-D-aspartate (NMDA) receptors. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 6-isopropylindoline can exert various biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-isopropylindoline in lab experiments is its versatility. It can be easily synthesized and modified to produce analogs with different properties. Additionally, it has shown promising results in various preclinical studies. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 6-isopropylindoline. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the investigation of its potential as a neuroprotective agent in other conditions, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 6-isopropylindoline can be achieved through various methods, including Friedel-Crafts acylation, Pictet-Spengler reaction, and Suzuki-Miyaura coupling. However, the most commonly used method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Scientific Research Applications

6-Isopropylindoline has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs, especially for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

properties

CAS RN

122299-59-6

Product Name

6-Isopropylindoline

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

6-propan-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-4,7-8,12H,5-6H2,1-2H3

InChI Key

QZEQZIPFKWYJFS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CCN2)C=C1

Canonical SMILES

CC(C)C1=CC2=C(CCN2)C=C1

synonyms

1H-Indole,2,3-dihydro-6-(1-methylethyl)-(9CI)

Origin of Product

United States

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